N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine
Overview
Description
This typically includes the compound’s systematic name, its common names, and its Chemical Abstracts Service (CAS) number. The structure of the compound is also described, including its molecular formula and the arrangement of its atoms.
Synthesis Analysis
This involves describing the methods used to synthesize the compound. It may include the starting materials, the reactions used, the conditions under which the synthesis is carried out, and the yield of the product.Molecular Structure Analysis
This involves determining the 3D structure of the molecule. Techniques used may include X-ray crystallography, NMR spectroscopy, and computational methods.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This includes the compound’s physical properties such as melting point, boiling point, and solubility, and its chemical properties such as reactivity and stability.Safety And Hazards
This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.
Future Directions
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properties
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-17(2)9-5-8-15-14-16-12-10(18-3)6-7-11(19-4)13(12)20-14/h6-7H,5,8-9H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BICOPJRDNXGUHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(C=CC(=C2S1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-N,N-dimethylpropane-1,3-diamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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